molecular formula C19H18ClN5OS B2837017 (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1797871-08-9

(3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2837017
M. Wt: 399.9
InChI Key: SHPZZRVOKHVHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Characterization

Novel compounds, including (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone, are synthesized and characterized using various techniques. The process involves structural optimization and interpretation of theoretical vibrational spectra using density functional theory (DFT) calculations. These studies facilitate understanding the structural changes in molecules due to electron-withdrawing group substitution and provide insights into their thermodynamic stability and reactivity in different states. Molecular docking studies are also performed to understand the antibacterial activity of these compounds, highlighting their potential in creating new antibacterial agents (Shahana & Yardily, 2020).

Anticancer Activity Evaluation

Compounds similar in structure to (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone have been evaluated for anticancer activities. Synthesis of specific derivatives and their reaction with various nucleophiles have been studied for potential anticancer properties. These investigations contribute to the development of new anticancer agents by understanding the chemical reactivity and biological activity of synthesized compounds (Gouhar & Raafat, 2015).

Antimicrobial and Anti-inflammatory Activities

Research on similar thiazole and pyrazole derivatives showcases their potential in exhibiting antimicrobial and anti-inflammatory activities. The synthesis of novel pyrazoline derivatives, characterized by specific substituent patterns, has demonstrated promising anti-inflammatory and antibacterial properties. These studies are crucial for the development of new therapeutic agents targeting inflammation and bacterial infections (Ravula et al., 2016).

Structural and Reactivity Analysis

Isomorphous studies of methyl- and chloro-substituted heterocyclic analogues, akin to the core structure of (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone, demonstrate the effects of chlorine-methyl (Cl-Me) exchange. These investigations provide a deeper understanding of structural similarities and differences among compounds, facilitating the prediction of their reactivity and potential applications in various chemical and biological contexts (Swamy et al., 2013).

properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5OS/c20-17-7-2-1-6-16(17)18-8-9-24(10-11-27-18)19(26)14-4-3-5-15(12-14)25-13-21-22-23-25/h1-7,12-13,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPZZRVOKHVHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone

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